molecular formula C6H5N3O7S B1273512 4-Amino-3,5-dinitrobenzenesulfonic acid CAS No. 98139-22-1

4-Amino-3,5-dinitrobenzenesulfonic acid

Cat. No.: B1273512
CAS No.: 98139-22-1
M. Wt: 263.19 g/mol
InChI Key: QDVQTSSPAQEFEN-UHFFFAOYSA-N
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Description

4-Amino-3,5-dinitrobenzenesulfonic acid is an organic compound with the molecular formula C6H5N3O7S. It is characterized by the presence of amino, nitro, and sulfonic acid functional groups on a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

4-Amino-3,5-dinitrobenzenesulfonic acid has diverse applications in scientific research:

Safety and Hazards

While 4-Amino-3,5-dinitrobenzenesulfonic acid is not classified as a hazardous compound , it is always recommended to handle it with appropriate safety measures. This includes avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-dinitrobenzenesulfonic acid typically involves a multi-step reaction. One common method starts with the nitration of 4-chlorobenzenesulfonic acid using sulfuric acid and potassium nitrate. The resulting product is then subjected to an ammonia treatment to replace the chlorine atom with an amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 4-Amino-3,5-diaminobenzenesulfonic acid .

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dinitrobenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The presence of amino and nitro groups allows it to participate in various biochemical reactions, potentially affecting cellular processes. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-amino-3,5-dinitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O7S/c7-6-4(8(10)11)1-3(17(14,15)16)2-5(6)9(12)13/h1-2H,7H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVQTSSPAQEFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393665
Record name 4-amino-3,5-dinitrobenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98139-22-1
Record name 4-amino-3,5-dinitrobenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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